3-(1H-pyrrol-1-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-pyrrol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-(1H-pyrrol-1-yl)aniline hydrochloride with structurally related compounds:
Key Observations :
- Substituent Position : The meta vs. para substitution (e.g., 3- vs. 4-pyrrolyl) affects electronic and steric properties. Meta substitution may reduce symmetry and alter reactivity compared to para analogs.
- Salt Formation: Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases. For example, the free base 4-(1H-pyrrol-1-yl)aniline melts at 81°C, while hydrochloride salts (e.g., N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride) show higher melting points (~156°C).
Commercial and Research Relevance
- Availability : The free base 4-(1H-pyrrol-1-yl)aniline is commercially available (CAS: 52768-17-9), while the hydrochloride salt is listed in specialized catalogs (e.g., Enamine Ltd.).
- Research Use: Derivatives like 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride are employed in organocatalysis and transition metal-catalyzed reactions.
Q & A
Q. What are the optimal synthetic routes for 3-(1H-pyrrol-1-yl)aniline hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling pyrrole with halogenated aniline derivatives. For example:
- Pd/Cu-mediated cross-coupling : A modified procedure for 4-(1H-pyrrol-1-yl)aniline (free base) uses 4-iodoaniline, pyrrole, CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under argon, yielding ~50% .
- Triflate intermediate route : N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline hydrochloride was synthesized via a trifluoromethanesulfonate intermediate, achieving 99% yield after column chromatography (n-pentane:EtOAc) and HCl treatment .
Q. Key Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Optimize catalyst systems (e.g., CuI for Ullmann-type couplings vs. BINAP for Buchwald-Hartwig aminations).
- Monitor reaction progress via TLC or HPLC to reduce over-reaction byproducts.
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst System | Yield | Reference |
|---|---|---|---|
| Pd/Cu-mediated coupling | CuI, DMEDA | 50% | |
| Triflate intermediate | None specified | 99% |
Q. What purification methods are recommended for isolating high-purity this compound?
Methodological Answer:
- Column chromatography : Use gradients of n-pentane:EtOAc (e.g., 20:1 to 10:1) to separate the free base from unreacted starting materials .
- Acid-base extraction : Convert the free base to its hydrochloride salt by treatment with 2 M HCl in Et₂O, followed by filtration and drying .
- Recrystallization : For final purification, recrystallize from methanol or ethanol to achieve >95% purity .
Q. Critical Considerations :
- Avoid prolonged exposure to moisture to prevent hydrolysis of the hydrochloride salt.
- Confirm purity via melting point analysis (reported mp: 81°C for the free base ) and HPLC with UV detection.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrole ring protons at δ 6.2–6.8 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (expected [M+H]⁺: 175.10 for free base; 211.06 for hydrochloride).
- X-ray Diffraction (XRD) : For crystalline derivatives, use SHELX programs for structure refinement .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .
Advanced Research Questions
Q. How can the electrochemical properties of this compound be exploited in conducting polymer-based biosensors?
Methodological Answer :
- Electropolymerization : Incorporate the compound into polythiophene or polypyrrole matrices via cyclic voltammetry (CV) to enhance conductivity .
- Functionalization : Attach ferrocene or carbon nanotube moieties to improve electron transfer kinetics, as demonstrated for similar pyrrole-aniline derivatives .
- Biosensor Design : Immobilize enzymes (e.g., glucose oxidase) on polymer-coated electrodes for analyte detection .
Q. Data Interpretation :
- Compare redox potentials (E₁/₂) of the polymerized film vs. monomer to assess doping efficiency.
- Use impedance spectroscopy to evaluate charge-transfer resistance.
Q. What computational methods are suitable for predicting the stability and reactivity of this compound in different solvents?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study tautomerism (e.g., pyrrole NH vs. aniline NH interactions) .
- Solvent Modeling : Use COSMO-RS to predict solubility parameters and stability in polar aprotic solvents (e.g., DMF, DMSO).
- Reactivity Analysis : Simulate electrophilic substitution pathways to identify reactive sites for functionalization .
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 99%) for pyrrole-aniline derivatives?
Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using design-of-experiments (DoE) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di- or tri-substituted anilines) and adjust stoichiometry.
- Scale-Up Validation : Reproduce small-scale optimized conditions in pilot reactors to assess scalability .
Q. What are the decomposition pathways of this compound under thermal or photolytic conditions?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min under N₂ to identify decomposition thresholds .
- Photostability Testing : Expose solid and solution phases to UV-Vis light (300–800 nm) and analyze degradation via HPLC .
- Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates during photolysis.
Q. How does the hydrochloride salt form influence the compound’s role in conductive polymer synthesis compared to its free base?
Methodological Answer :
- Doping Effects : The chloride counterion enhances conductivity by acting as a dopant in polymer matrices .
- Morphology Control : Compare film uniformity (via SEM) of polymers synthesized from free base vs. hydrochloride salt.
- Acid-Base Stability : Test polymer durability in acidic/basic environments using electrochemical impedance over 24-hour cycles .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point (free base) | 81°C | |
| Molecular Weight (HCl salt) | 211.06 g/mol | Calculated |
| Purity (HPLC) | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
